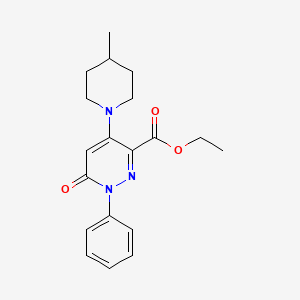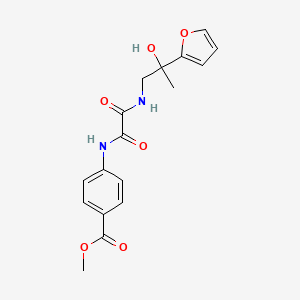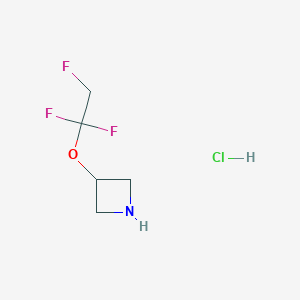![molecular formula C11H12BrNO B2776402 2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile CAS No. 37946-39-7](/img/structure/B2776402.png)
2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile” is a chemical compound with the molecular formula C11H12BrNO and a molecular weight of 254.12 . It is also known as BOPPAN.
Molecular Structure Analysis
The InChI code for “2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile” is 1S/C11H12BrNO/c1-8(2)14-11-4-3-9(5-6-13)7-10(11)12/h3-4,7-8H,5H2,1-2H3 .Physical And Chemical Properties Analysis
“2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile” is a liquid at room temperature . The boiling point and other physical properties are not specified in the available sources .Scientific Research Applications
Synthesis and Characterization in Antimicrobial Studies
2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile and its derivatives have been explored for their potential in synthesizing compounds with antimicrobial properties. For instance, a study involved the synthesis of substituted phenyl azetidines using related bromo phenyl compounds, showcasing their antimicrobial activity. This research illustrates the compound's role as an intermediary in developing new antimicrobial agents, highlighting its significance in medicinal chemistry K. Doraswamy & P. Ramana (2013).
Organic Synthesis and Cyclization Processes
The compound is also instrumental in organic synthesis, particularly in cyclization processes to create complex molecular structures. A study presented a one-pot pathway involving intermolecular Sonogashira coupling followed by intramolecular cyclization, utilizing similar compounds. This methodology is significant for efficiently synthesizing benzofuran derivatives, demonstrating the compound's utility in facilitating complex organic transformations D. Kishore & G. Satyanarayana (2022).
Photolytic Studies and Reactive Intermediate Formation
In photochemistry, the compound's analogs have been investigated to understand the formation and behavior of reactive intermediates under photolytic conditions. Research into the photolysis of related azirines in acetonitrile has provided insights into the generation of vinylnitrenes and their subsequent reactions, contributing to a deeper understanding of photochemical processes in organic chemistry Xiaoming Zhang et al. (2014).
Solvent Effects on Chemical Reactions
The compound's derivatives have been used to study solvent effects on chemical reactions, particularly solvolysis and crystallization behaviors. Such research underscores the influence of solvent choice on reaction mechanisms and product formation, enriching our comprehension of solvation dynamics and solvent-reaction interplay Z. Jia et al. (2002).
Safety And Hazards
properties
IUPAC Name |
2-(3-bromo-4-propan-2-yloxyphenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(2)14-11-4-3-9(5-6-13)7-10(11)12/h3-4,7-8H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLNRHLWNMUEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-5-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2776320.png)

![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2776322.png)
![tert-Butyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B2776323.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,3-dimethylbutanamide](/img/structure/B2776327.png)
![9-cyclohexyl-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2776329.png)

![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2776333.png)

![N-[2-(Diethylamino)ethyl]-4-hydroxy-2-methoxybenzamide](/img/structure/B2776336.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2776339.png)
![Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate](/img/structure/B2776340.png)
![1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776341.png)